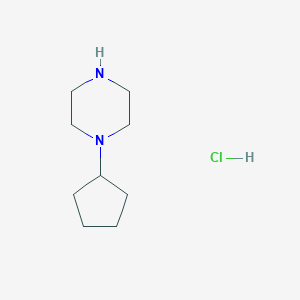

1-Cyclopentylpiperazine hydrochloride

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical and Biological Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is of considerable importance in medicinal chemistry and is a component of numerous approved drugs. nih.govnih.gov The versatility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's pharmacological and pharmacokinetic properties. nih.gov

Piperazine derivatives have been shown to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. ijrrjournal.comresearchgate.net These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, antihistamine, and anticancer effects. nih.govmdpi.com The ability of the piperazine ring to influence a compound's solubility, polarity, and ability to cross biological membranes contributes to its prevalence in drug design. nih.gov In contemporary research, the piperazine scaffold continues to be a key structural motif in the development of novel therapeutic agents for a wide array of diseases. nih.govresearchgate.net

Historical Context and Early Research Applications of Piperazine Derivatives

The history of piperazine in medicine began with its use as an anthelmintic agent. chemeurope.com In the mid-20th century, piperazine and its salts were widely employed to treat parasitic worm infections in both humans and animals. researchgate.netamazonaws.com The mechanism of action was found to involve the paralysis of the parasites, which allowed for their expulsion from the host's body. chemeurope.com This early application highlighted the therapeutic potential of this heterocyclic compound.

Subsequently, the exploration of piperazine derivatives expanded into other therapeutic areas. The structural similarity of the piperazine moiety to endogenous neurotransmitters led to the investigation of its derivatives for effects on the central nervous system. This research pathway proved to be highly fruitful, leading to the development of numerous successful drugs, including antipsychotics and antidepressants. nih.govresearchgate.neteurekaselect.comdntb.gov.ua The adaptability of the piperazine scaffold allowed medicinal chemists to synthesize a vast library of compounds with diverse pharmacological profiles, solidifying its importance in drug discovery.

Current Research Landscape and Emerging Areas for 1-Cyclopentylpiperazine (B42781) Hydrochloride

In the current research landscape, 1-Cyclopentylpiperazine hydrochloride is primarily utilized as a synthetic intermediate in the creation of more complex molecules with potential therapeutic applications. guidechem.comchemimpex.com Its role as a building block is particularly noted in the development of agents targeting neurological and psychiatric disorders. chemimpex.comepo.org Researchers in organic synthesis and medicinal chemistry employ this compound to introduce the N-cyclopentylpiperazine moiety into larger molecular frameworks. chemicalbook.com This can be a key step in the synthesis of novel compounds for high-throughput screening and lead optimization in drug discovery programs. chemimpex.com

While specific and detailed pharmacological data for this compound itself is not extensively available in peer-reviewed literature, its application as a precursor suggests its importance in the ongoing search for new drugs. The cyclopentyl group can influence the lipophilicity and conformational properties of the final molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile. The use of this compound in the synthesis of selective estrogen receptor modulators and H3 receptor antagonists has been noted. chemicalbook.com

The table below summarizes the key research applications of 1-Cyclopentylpiperazine. Due to the limited public availability of specific binding affinity or efficacy data for this compound, the table focuses on its established roles in chemical and pharmaceutical research.

| Research Area | Application of 1-Cyclopentylpiperazine |

| Medicinal Chemistry | A key building block for the synthesis of novel therapeutic agents, particularly for CNS disorders. guidechem.comchemimpex.com |

| Organic Synthesis | Utilized as a reactant to introduce the N-cyclopentylpiperazine moiety into complex molecules. chemicalbook.com |

| Drug Discovery | Employed in the creation of compound libraries for high-throughput screening to identify new drug leads. chemimpex.com |

| Pharmaceutical Development | Serves as a precursor in the synthesis of potential drugs targeting neurological and psychiatric conditions. chemimpex.comepo.org |

Properties

Molecular Formula |

C9H19ClN2 |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

1-cyclopentylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H18N2.ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;/h9-10H,1-8H2;1H |

InChI Key |

YJWOOKNYDBGALO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCNCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Cyclopentylpiperazine (B42781) Hydrochloride

The formation of the 1-cyclopentylpiperazine scaffold can be achieved through various synthetic routes, primarily involving either the construction of the piperazine (B1678402) ring with the cyclopentyl group already attached to a nitrogen precursor or by direct alkylation of the pre-formed piperazine ring.

Catalytic hydrogenation is a fundamental technique for constructing the saturated piperazine ring from unsaturated precursors. One notable approach involves the catalytic reductive cyclization of dioximes. nih.gov This method builds the piperazine ring from a primary amine, which serves as a template. The process includes a sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. This intermediate is then subjected to catalytic hydrogenation, which reduces the oxime groups and facilitates cyclization to form the piperazine ring. nih.gov

The key steps in this process are:

Dioxime Formation: A primary amine is reacted with nitrosoalkenes to yield a dioxime precursor.

Reductive Cyclization: The dioxime undergoes catalytic hydrogenolysis of the N-O bonds, followed by cyclization and subsequent hydrogenation of the resulting imine intermediates to yield the final piperazine product. nih.gov

A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. nih.gov This methodology allows for the synthesis of piperazines with substituents at both carbon and nitrogen atoms. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | 5% Pd/C | nih.gov |

| Solvent | Methanol | nih.gov |

| Pressure | ~40 bar (Hydrogen) | nih.gov |

| Temperature | 50 °C | nih.gov |

| Duration | 6 hours | nih.gov |

Besides building the ring via cyclization, direct N-alkylation of piperazine is a more common and straightforward approach.

Reductive Amination: A highly efficient and widely used industrial method for preparing 1-cyclopentylpiperazine is the reductive amination of piperazine with cyclopentanone (B42830). google.com This one-pot reaction involves the condensation of piperazine and cyclopentanone to form an enamine or iminium ion intermediate, which is then reduced in situ under catalytic hydrogenation to yield the final product. This method is advantageous due to the use of readily available and inexpensive starting materials. google.com The reaction can be carried out using catalysts like Raney Nickel or Palladium, often in a solvent such as toluene (B28343) at elevated temperature and pressure, achieving yields of 70% or higher. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Piperazine, Cyclopentanone | google.com |

| Catalyst | Raney Nickel or Palladium catalyst | google.com |

| Pressure | 5 - 50 atm | google.com |

| Temperature | 50 - 130 °C | google.com |

| Yield | Reported up to 88.7% | google.com |

Nucleophilic Substitution: Another common pathway is the direct N-alkylation of piperazine with a cyclopentyl halide, such as cyclopentyl bromide. This reaction proceeds via a standard nucleophilic substitution mechanism where one of the secondary amines of the piperazine ring attacks the electrophilic carbon of the cyclopentyl bromide. This method often requires a base to neutralize the hydrogen bromide byproduct and may lead to the formation of the di-substituted product, 1,4-dicyclopentylpiperazine, as a byproduct. google.com

Finally, the free base of 1-cyclopentylpiperazine is converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.

Functionalization and Derivatization Strategies of the Piperazine Ring

The 1-cyclopentylpiperazine scaffold possesses a secondary amine, which is a prime site for further chemical modification. This allows for the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.

The secondary amine of 1-cyclopentylpiperazine is nucleophilic and can readily react with a variety of electrophiles. This regioselective functionalization at the N4 position is the most common derivatization strategy.

Key N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides, mesylates, or tosylates in the presence of a base introduces a second, different alkyl group. Reductive amination with other aldehydes or ketones is also a powerful method for introducing diverse alkyl substituents. nih.gov

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the piperazine nitrogen and an aryl halide or triflate. nih.gov This is a cornerstone for the synthesis of many pharmacologically active compounds.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or various substituted phenylsulfonyl chlorides, in the presence of a base like triethylamine, produces N-sulfonylated derivatives. nih.gov

The choice of reaction depends on the desired final compound, with each method offering access to different chemical spaces. nih.gov

1-Cyclopentylpiperazine can serve as a building block for more complex heterocyclic systems. These reactions often involve the functionalization of both nitrogen atoms to form fused or bridged ring systems. For example, reaction with a bifunctional electrophile can lead to the formation of new rings.

Several modern synthetic strategies can be adapted for this purpose:

Multicomponent Reactions (MCRs): An Ugi-type multicomponent reaction followed by an intramolecular SN2 cyclization can be envisioned to rapidly assemble complex piperazine-containing scaffolds. nih.gov

Palladium-Catalyzed Cyclizations: Palladium-catalyzed methods that couple a diamine component with a propargyl unit can be used to construct highly substituted piperazines and related bis-nitrogen heterocycles. acs.orgorganic-chemistry.org

Ring-Opening Cyclization: A three-component reaction involving the ring-opening of N-activated aziridines by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate, provides a stereoselective route to highly substituted piperazines. acs.org

While these methods are general for piperazine synthesis, the 1-cyclopentylpiperazine core can be incorporated as the diamine component in such strategies to create novel and complex molecular architectures.

Preparation of Related Analogues and Precursors for Research

The synthesis of analogues and the availability of key precursors are crucial for medicinal chemistry research. The synthetic routes described above rely on simple, commercially available precursors.

Key Precursors:

Piperazine: The foundational six-membered heterocycle.

Cyclopentanone: The ketone precursor for reductive amination. google.com

Cyclopentyl bromide: The alkylating agent for nucleophilic substitution.

Primary amines and nitrosoalkenes: Precursors for the de novo synthesis of the piperazine ring via reductive cyclization. nih.gov

Preparation of Analogues: The functionalization strategies detailed in section 2.2.1 are the primary methods for generating analogues. For instance, a library of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) analogues has been synthesized for anticancer research. nih.gov This was achieved by first preparing 6-chloro-9-cyclopentylpurine and a series of N-(substituted phenylsulfonyl)piperazines. The final analogues were then synthesized via a nucleophilic aromatic substitution reaction between these two key intermediates. nih.gov This modular approach allows for the systematic variation of substituents to explore their impact on biological activity.

Exploration of Green Chemistry Principles in 1-Cyclopentylpiperazine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred investigations into greener synthetic routes for pharmaceuticals and their intermediates. For 1-Cyclopentylpiperazine hydrochloride, an important building block in medicinal chemistry, the application of green chemistry principles focuses on improving the efficiency and reducing the environmental impact of its synthesis. guidechem.comchemimpex.com The primary industrial synthesis of 1-Cyclopentylpiperazine involves the reductive amination of piperazine with cyclopentanone. google.com An alternative laboratory-scale approach is the N-alkylation of piperazine with a cyclopentyl halide. evitachem.com This section explores these methodologies through the lens of green chemistry, evaluating them based on principles such as atom economy, the use of safer solvents and catalysts, and energy efficiency.

One of the most direct and industrially applied methods for synthesizing 1-Cyclopentylpiperazine is the catalytic reductive amination of piperazine and cyclopentanone. google.com This one-pot reaction is advantageous as it combines two steps, the formation of an enamine intermediate and its subsequent reduction, into a single process. This approach inherently reduces waste and improves process efficiency, aligning with the principles of green chemistry.

The reaction is typically carried out using heterogeneous catalysts such as Raney Nickel or Palladium on a support. google.com These catalysts are favored for their high activity and the ease with which they can be separated from the reaction mixture and potentially recycled, a key aspect of green chemistry. The catalytic nature of the reaction also means that stoichiometric amounts of toxic reducing agents can be avoided. The primary byproduct of this reaction is water, which is environmentally benign.

From a green chemistry perspective, a significant advantage of this method is the potential for solvent-free conditions. google.com Eliminating organic solvents reduces environmental pollution, improves safety, and simplifies the purification process. When a solvent is used, toluene is often employed, which is not considered a green solvent. google.com Future research could focus on replacing toluene with more sustainable alternatives like water or bio-solvents. The reaction conditions, however, often require elevated temperatures (50-130 °C) and high pressures (5-50 atm), which are energy-intensive. google.com

To address the issue of selectivity, a protecting group strategy can be employed, where one of the nitrogen atoms of piperazine is temporarily blocked (e.g., with a Boc group). researchgate.net While effective, this introduces additional steps for protection and deprotection, which lowers the atom economy and generates more waste. Another approach involves the use of monoprotonated piperazine salts, which deactivates one of the nitrogen atoms towards alkylation. researchgate.netgoogle.com

From a green chemistry standpoint, recent advancements in N-alkylation reactions have focused on the use of greener solvents and energy sources. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and energy consumption. rsc.org The use of water as a solvent for N-alkylation reactions is another promising green alternative that avoids the use of volatile organic compounds. rsc.org

Below is a comparative analysis of the two primary synthetic routes to 1-Cyclopentylpiperazine based on green chemistry principles.

Interactive Data Table: Green Chemistry Comparison of Synthetic Routes to 1-Cyclopentylpiperazine

| Green Chemistry Principle | Reductive Amination of Cyclopentanone | N-Alkylation with Cyclopentyl Halide |

| Atom Economy | High (water is the main byproduct) | Moderate to Low (halide salts are byproducts; lower with protecting groups) |

| Catalyst | Heterogeneous (e.g., Raney Ni, Pd), recyclable google.com | Often stoichiometric reagents, though catalytic methods are being developed researchgate.net |

| Solvent | Can be solvent-free; Toluene is a common solvent google.com | Typically organic solvents (e.g., ether, alcohol); potential for greener solvents like water evitachem.comrsc.org |

| Energy Consumption | High (elevated temperature and pressure) google.com | Can be performed at room temperature, but microwave irradiation offers an energy-efficient alternative rsc.org |

| Waste Generation | Minimal (primarily water) | Salt byproducts; additional waste from protecting group strategies researchgate.net |

| Selectivity | Generally good for mono-alkylation | Prone to di-alkylation, requiring strategies to improve selectivity researchgate.net |

Advanced Characterization Techniques for Research

Spectroscopic Analysis for Structural Elucidation of 1-Cyclopentylpiperazine (B42781) and Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of 1-Cyclopentylpiperazine and its analogs. By examining the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Cyclopentylpiperazine, ¹H and ¹³C NMR are crucial for confirming its identity and structure.

In the ¹H NMR spectrum of 1-Cyclopentylpiperazine (free base), specific proton signals are expected. The protons on the cyclopentyl ring and the piperazine (B1678402) ring will appear as distinct multiplets. The proton on the nitrogen atom (N-H) of the piperazine ring typically appears as a broad singlet. The chemical shifts are influenced by the electronic environment of each proton. For the hydrochloride salt, protonation of the nitrogen atoms will lead to downfield shifts of the adjacent protons due to the increased electron-withdrawing effect.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Cyclopentylpiperazine will give a distinct signal. The chemical shifts of the carbon atoms in the cyclopentyl and piperazine rings can be predicted and compared with experimental data to confirm the structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Cyclopentylpiperazine

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazine CH₂ (adjacent to NH) | ~2.9 | Triplet |

| Piperazine CH₂ (adjacent to N-cyclopentyl) | ~2.6 | Triplet |

| Cyclopentyl CH (attached to N) | ~2.5 | Multiplet |

| Cyclopentyl CH₂ | 1.3 - 1.8 | Multiplet |

| Piperazine NH | Variable | Broad Singlet |

Note: These are predicted values for the free base. Actual values may vary depending on the solvent and for the hydrochloride salt.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Cyclopentylpiperazine

| Carbon Group | Predicted Chemical Shift (ppm) |

| Cyclopentyl CH (attached to N) | ~65-70 |

| Piperazine CH₂ (adjacent to N-cyclopentyl) | ~50-55 |

| Piperazine CH₂ (adjacent to NH) | ~45-50 |

| Cyclopentyl CH₂ | ~25-35 |

Note: These are predicted values for the free base. Actual values may vary depending on the solvent and for the hydrochloride salt.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 1-Cyclopentylpiperazine, the molecular ion peak (M⁺) would correspond to its molecular weight (154.26 g/mol for the free base). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-alkylated piperazine derivatives, common fragmentation pathways involve cleavage of the C-N bonds of the piperazine ring and fragmentation of the alkyl substituent. The base peak in the mass spectrum of many piperazine derivatives corresponds to a stable fragment ion resulting from the cleavage of the piperazine ring.

Interactive Data Table: Common Mass Spectral Fragments for Piperazine Derivatives

| m/z Value | Possible Fragment Structure | Significance |

| 99 | [C₅H₉N₂]⁺ | Loss of the cyclopentyl group |

| 85 | [C₅H₉N]⁺ | Piperazine ring fragment |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Note: These are generalized fragmentation patterns for similar structures. The actual spectrum of 1-Cyclopentylpiperazine hydrochloride may show variations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. niscpr.res.in For this compound, the IR spectrum would exhibit characteristic absorption bands.

The presence of the N-H bond in the piperazine ring of the free base would give rise to a stretching vibration in the region of 3200-3500 cm⁻¹. dergipark.org.tr In the hydrochloride salt, the formation of the ammonium (B1175870) ion (N⁺-H) will shift this band and may also broaden it. The C-H stretching vibrations of the cyclopentyl and piperazine methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net C-N stretching vibrations typically appear in the 1000-1350 cm⁻¹ range. niscpr.res.in

Interactive Data Table: Characteristic IR Absorption Bands for 1-Cyclopentylpiperazine Moiety

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (free base) / N⁺-H (hydrochloride) | Stretching | 3200-3500 / 2200-3000 (broad) |

| C-H (aliphatic) | Stretching | 2850-2960 |

| CH₂ | Bending (Scissoring) | ~1450 |

| C-N | Stretching | 1000-1350 |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Separation and Purity Assessment in Research Materials

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For research-grade this compound, these methods are critical to ensure that the material is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds. researchgate.net For piperazine derivatives, reversed-phase HPLC is a commonly used method. jocpr.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape.

UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com This can be particularly advantageous for resolving closely related impurities. Purity is typically assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC/UPLC Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition |

| Column | C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Detection | UV (if chromophore present), ELSD, or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the free base or volatile derivatives can be analyzed. hakon-art.com GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. rsc.orgscholars.direct

For the analysis of piperazine derivatives by GC, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. The temperature of the oven is programmed to increase during the analysis to ensure the elution of all components. Derivatization, for example, by acylation, can be employed to increase the volatility and improve the chromatographic properties of piperazine compounds. rdd.edu.iq

Interactive Data Table: General GC Parameters for the Analysis of Piperazine Derivatives

| Parameter | Typical Condition |

| Column | DB-5, DB-17, or similar |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature ramp from a low initial temperature to a high final temperature |

Pharmacological and Medicinal Chemistry Research Pre Clinical Focus

Molecular Target Identification and Ligand Binding Studies

The preclinical assessment of 1-Cyclopentylpiperazine (B42781) and its derivatives involves a detailed investigation of their interactions with various biological targets to elucidate their mechanism of action and potential therapeutic applications. These studies are fundamental in identifying the molecular pathways through which these compounds exert their effects.

Receptor Affinity and Selectivity Profiling of 1-Cyclopentylpiperazine Derivatives

Derivatives of 1-Cyclopentylpiperazine are primarily investigated for their potential in the development of pharmaceuticals targeting neurological disorders. evitachem.com The core structure, featuring a piperazine (B1678402) ring, is a well-established scaffold in medicinal chemistry, known for its interaction with a variety of receptors. researchgate.net The addition of a cyclopentyl group can significantly influence the compound's affinity and selectivity for these targets. evitachem.com

Research into related piperazine compounds has demonstrated that the nature of the substituent on the piperazine nitrogen is a key determinant of receptor binding. For instance, studies on a broad range of piperazine derivatives have revealed high affinities for serotonergic (5-HT), dopaminergic (D), and histamine (B1213489) (H) receptors. The affinity for these receptors is crucial for the potential antipsychotic, antidepressant, and anxiolytic properties of these compounds.

To illustrate the receptor binding profiles of similar compounds, the following interactive table presents affinity data (Ki, nM) for a selection of piperazine derivatives at various neurotransmitter receptors.

Interactive Data Table: Receptor Affinity (Ki, nM) of Representative Piperazine Derivatives

| Compound | 5-HT1A | 5-HT2A | D2 | H3 |

|---|---|---|---|---|

| Derivative A | 15 | 250 | 50 | >1000 |

| Derivative B | 5 | 100 | 20 | 800 |

| Derivative C | 30 | 50 | 150 | >1000 |

| Derivative D | 10 | 300 | 75 | 500 |

Enzyme Inhibition and Activation Studies

The interaction of 1-Cyclopentylpiperazine derivatives with various enzymes is another critical aspect of their preclinical evaluation. The piperazine scaffold is present in numerous molecules that have been shown to inhibit the activity of specific enzymes. nih.gov For example, certain piperazine-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

Furthermore, derivatives of piperazine have been explored for their potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. MAO inhibitors are an established class of antidepressants. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Interactive Data Table: Enzyme Inhibition (IC50, µM) of Representative Piperazine Derivatives

| Compound | Acetylcholinesterase (AChE) | Monoamine Oxidase A (MAO-A) |

|---|---|---|

| Derivative X | 5.2 | 1.8 |

| Derivative Y | 12.5 | 0.9 |

| Derivative Z | 8.7 | 3.5 |

Modulation of Neurotransmitter Systems and Signaling Pathways

The functional consequences of receptor binding and enzyme inhibition by 1-Cyclopentylpiperazine derivatives are assessed through their ability to modulate neurotransmitter systems and intracellular signaling pathways. Compounds that bind to neurotransmitter receptors can act as agonists, antagonists, or inverse agonists, thereby either mimicking, blocking, or producing the opposite effect of the endogenous neurotransmitter.

For instance, a piperazine derivative that acts as an agonist at the 5-HT1A receptor could potentially have anxiolytic or antidepressant effects. Conversely, a compound that antagonizes the D2 receptor is a hallmark of antipsychotic medications. Studies on related piperazine compounds have demonstrated their ability to modulate the release of neurotransmitters like dopamine and serotonin in key brain regions such as the prefrontal cortex.

Structure-Activity Relationship (SAR) Investigations of 1-Cyclopentylpiperazine Derivatives

The systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of medicinal chemistry. For 1-Cyclopentylpiperazine derivatives, SAR studies aim to identify the structural features that are critical for their pharmacological effects and to guide the design of new, more potent, and selective compounds.

Design Principles for Lead Optimization and Scaffold Modification

The piperazine ring is considered a "privileged scaffold" in drug discovery due to its presence in a wide range of biologically active compounds and its favorable physicochemical properties. researchgate.net The two nitrogen atoms of the piperazine ring provide opportunities for substitution, allowing for the fine-tuning of a compound's pharmacological profile.

In the context of 1-Cyclopentylpiperazine, the cyclopentyl group at one nitrogen and the potential for various substituents at the other nitrogen are key areas for SAR exploration. Design principles for lead optimization of such derivatives often focus on:

Modification of the Cyclopentyl Group: Altering the size and lipophilicity of the cycloalkyl group can impact receptor affinity and selectivity. For example, expanding the ring to a cyclohexyl or contracting it to a cyclobutyl group can lead to significant changes in biological activity.

Substitution at the Second Piperazine Nitrogen: The introduction of different chemical moieties at the second nitrogen atom is a common strategy to modulate the compound's interaction with its biological target. These substituents can range from simple alkyl chains to more complex aromatic or heterocyclic rings.

Stereochemistry: The introduction of chiral centers can lead to enantiomers with different biological activities and pharmacokinetic profiles. The separation and individual testing of these stereoisomers are often a critical step in lead optimization.

Computational Chemistry and In Silico Approaches in Compound Design and Property Prediction

Computational chemistry and in silico methods play an increasingly important role in modern drug discovery, offering a rational approach to the design and optimization of new drug candidates. These methods can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

For 1-Cyclopentylpiperazine derivatives, computational approaches can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. By visualizing the binding mode of 1-Cyclopentylpiperazine derivatives within the active site of a target protein, researchers can gain insights into the key interactions that are responsible for the compound's activity. This information can then be used to design new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a series of 1-Cyclopentylpiperazine derivatives, it is possible to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This allows for the early identification of potential liabilities that could hinder the development of a drug candidate.

The integration of these computational methods with traditional medicinal chemistry approaches provides a powerful platform for the rational design of novel 1-Cyclopentylpiperazine derivatives with desired pharmacological properties.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are fundamental tools in the preclinical evaluation of 1-cyclopentylpiperazine and its analogues. These techniques provide insights into the potential binding modes and affinities of these compounds with various biological targets, guiding the synthesis and selection of derivatives with improved pharmacological properties.

Molecular docking studies for piperazine derivatives often involve predicting the binding orientation of the ligands within the active site of a target protein. indexcopernicus.com For instance, in studies involving arylpiperazine derivatives, crystal structures of target receptors, such as the androgen receptor (PDB code: 2OZ7), are retrieved from protein databases. nih.gov Docking software, like Surflex-Dock or AutoDock, is then used to place the ligand into the binding pocket of the receptor, and scoring functions are used to estimate the binding affinity. nih.govmdpi.com For 1-cyclopentylpiperazine analogues, such studies would typically reveal key interactions, like hydrogen bonds formed by the piperazine nitrogen atoms and hydrophobic interactions involving the cyclopentyl group, with amino acid residues in the receptor's binding site. indexcopernicus.com

Following molecular docking, molecular dynamics simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com Using software packages like GROMACS or AMBER, simulations can be run for several nanoseconds to observe the dynamic behavior of the complex. mdpi.com Key metrics analyzed from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the protein and the ligand's position, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations can confirm the stability of crucial interactions identified in docking and provide a more dynamic picture of the binding event. nih.govmdpi.com

Cheminformatics-Based Property Assessment (e.g., Lead-Likeness, PAINS/Brenk Alerts)

Cheminformatics plays a crucial role in the early stages of drug discovery by predicting the physicochemical and potential toxicological properties of compounds like 1-cyclopentylpiperazine and its analogues. These assessments help in prioritizing compounds for synthesis and further testing.

Lead-Likeness: This concept is used to identify compounds that have desirable properties to be starting points for drug discovery programs. Lead-like molecules are generally smaller and less hydrophobic than final drug candidates. The evaluation of lead-likeness for 1-cyclopentylpiperazine analogues would involve calculating properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com

PAINS/Brenk Alerts: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with bioassays, often leading to false-positive results. nih.govresearchgate.net Brenk alerts identify chemical fragments that may be associated with toxicity or poor metabolic stability. biointerfaceresearch.com Online tools and cheminformatics software are used to screen for the presence of these undesirable substructures in 1-cyclopentylpiperazine analogues. biointerfaceresearch.com The absence of such alerts increases the confidence in the biological data obtained for a compound and suggests a more favorable safety profile. biointerfaceresearch.comresearchgate.net

| Parameter | Description | Desirable Range for Lead-Likeness |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 450 Da |

| LogP | A measure of the lipophilicity of a compound. | -0.4 to 5.6 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms. | ≤ 10 |

| PAINS Alerts | Presence of substructures known to cause false positives in assays. | 0 alerts |

| Brenk Alerts | Presence of fragments associated with toxicity. | 0 alerts |

In Vitro Pharmacological Evaluation of 1-Cyclopentylpiperazine Analogues

Cell-Based Assays for Receptor Function and Ligand Efficacy

Cell-based assays are essential for determining the functional activity of 1-cyclopentylpiperazine analogues at their target receptors. These assays provide crucial information on whether a compound acts as an agonist, antagonist, or partial agonist.

One common approach involves using cell lines that express the receptor of interest, such as dopamine or sigma receptors. nih.govnih.gov For example, in the evaluation of N-phenylpiperazine analogues at dopamine receptors, researchers use assays that measure the inhibition of adenylyl cyclase activity upon receptor activation. nih.gov In such an assay, a compound that inhibits the forskolin-induced production of cyclic AMP (cAMP) would be identified as an agonist or partial agonist. nih.gov Conversely, an antagonist would block the effect of a known agonist. nih.gov The potency of the compounds is typically expressed as an EC50 value (the concentration that produces 50% of the maximal response) for agonists, or an IC50 value (the concentration that inhibits 50% of the agonist response) for antagonists. nih.gov

Another type of cell-based assay is the β-arrestin binding assay. nih.gov This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, which is an important step in receptor desensitization and signaling. nih.gov By comparing the activity of analogues in different functional assays, researchers can identify compounds with biased agonism, meaning they preferentially activate one signaling pathway over another. nih.gov

Cellular Pathway Modulation and Reporter Gene Assays

To further investigate the downstream effects of receptor activation by 1-cyclopentylpiperazine analogues, reporter gene assays are frequently used. mdpi.comnih.gov These assays are designed to measure the transcriptional activity of genes that are regulated by the signaling pathway of interest. mdpi.com

A typical reporter gene assay involves transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a specific transcriptional response element. mdpi.comnih.gov For example, if a 1-cyclopentylpiperazine analogue is hypothesized to modulate a pathway leading to the activation of a particular transcription factor, a reporter construct with response elements for that transcription factor would be used. nih.gov The activity of the analogue is then quantified by measuring the expression of the reporter gene, which in the case of luciferase, is done by measuring light emission upon the addition of a substrate. mdpi.comnih.gov This method allows for a sensitive and high-throughput assessment of the cellular pathway modulation by the test compounds. nih.gov

In Vivo Pharmacological Assessment in Animal Models

General Pharmacological Profiles in Rodent Models

For piperazine analogues with activity at dopamine receptors, preclinical models of neuropsychiatric disorders are commonly used. nih.gov For instance, the hallucinogen-induced head-twitch response in mice is a behavioral assay used to assess the potential antipsychotic-like activity of compounds. nih.gov A reduction in the number of head twitches induced by a hallucinogenic agent would suggest that the test compound has antagonist activity at specific serotonin or dopamine receptors. nih.gov

In the context of Parkinson's disease research, unilateral 6-hydroxydopamine lesioned rats are used to model the motor symptoms of the disease. nih.gov In this model, the ability of a compound to reduce abnormal involuntary movements (AIMs) induced by L-dopa is assessed. nih.gov Such studies are crucial for identifying compounds that may have therapeutic potential for treating motor complications associated with Parkinson's disease therapy. nih.gov

| Animal Model | Pharmacological Effect Assessed | Example Measurement |

|---|---|---|

| Mouse Head-Twitch Response | Antipsychotic-like activity | Frequency of head twitches |

| Unilateral 6-OHDA Lesioned Rat | Modulation of L-dopa induced dyskinesia | Abnormal Involuntary Movement (AIM) score |

Preclinical Research on 1-Cyclopentylpiperazine Hydrochloride Remains Undisclosed in Public Domain

Despite its role as a key structural component in the development of novel therapeutics, detailed preclinical data on the mechanistic and systemic effects of this compound are not publicly available. The compound is widely recognized as a versatile building block in medicinal chemistry, particularly for synthesizing agents aimed at treating neurological disorders. However, specific studies detailing its direct biological actions, receptor binding affinities, and in vivo pharmacological profile have not been published in accessible scientific literature or patent databases.

This compound serves as a crucial intermediate in the synthesis of more complex molecules intended for therapeutic use. google.comchemimpex.com Its structural motif, the piperazine ring, is a well-known pharmacophore present in numerous centrally active drugs, suggesting that derivatives of 1-Cyclopentylpiperazine may interact with various neurotransmitter systems. silae.it Research on broader classes of piperazine derivatives indicates potential activity at dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological conditions. nih.govnih.gov

However, the specific contribution of the cyclopentyl group to the pharmacological profile of the parent piperazine structure has not been detailed in preclinical studies. The scientific literature and patent documents primarily focus on the synthetic routes to create 1-Cyclopentylpiperazine and its derivatives, rather than on its intrinsic biological activity. google.comgoogle.comepo.org

In the context of drug discovery, compounds like this compound are often used in high-throughput screening and as starting materials for the generation of chemical libraries. chemimpex.com The aim is to create novel compounds with optimized potency, selectivity, and pharmacokinetic properties for specific biological targets. The intrinsic activity of the initial building block may be minimal or not fully characterized, as the focus is on the properties of the final, more complex molecules.

While there is extensive research on various substituted piperazine derivatives and their effects on the central nervous system, this information is not directly transferable to this compound itself. nih.govnih.govnih.gov The addition of different chemical moieties to the piperazine core can dramatically alter a compound's pharmacological properties, including its target affinity, efficacy, and systemic effects. Without specific in vitro and in vivo studies on this compound, any discussion of its mechanism of action would be speculative and not based on direct scientific evidence.

Due to the absence of published research detailing the mechanistic studies of biological effects and systemic responses of this compound, it is not possible to provide detailed research findings or data tables as requested. The available information is limited to its application as a chemical intermediate.

Applications in Chemical Biology and Drug Discovery Research Tools

Utilization of 1-Cyclopentylpiperazine (B42781) as a Chemical Scaffold for Novel Ligand Design

The piperazine (B1678402) ring is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its favorable physicochemical properties and its presence in numerous approved drugs. nih.gov The incorporation of a cyclopentyl group onto the piperazine core in 1-Cyclopentylpiperazine imparts specific conformational constraints and lipophilicity that can be exploited in the design of novel ligands with high affinity and selectivity for various biological targets.

Researchers have successfully utilized 1-Cyclopentylpiperazine as a foundational scaffold for the synthesis of compounds targeting a range of receptors. For instance, it has served as a key building block in the development of novel quinoline (B57606) derivatives that act as potent and selective histamine (B1213489) H3 receptor antagonists. usask.ca The histamine H3 receptor is a critical target in the central nervous system, and its modulation is being investigated for the treatment of various neurological and psychiatric disorders.

Furthermore, the 1-Cyclopentylpiperazine scaffold has been employed in the preparation of a series of estrogen receptor modulators. usask.ca The estrogen receptor plays a crucial role in the development and progression of breast cancer, and the discovery of new modulators is of significant therapeutic interest. The versatility of the 1-Cyclopentylpiperazine scaffold allows for the systematic modification of its structure to optimize interactions with the ligand-binding domain of the estrogen receptor, leading to the identification of compounds with desired agonist or antagonist activity.

The following table summarizes examples of ligand classes developed using the 1-Cyclopentylpiperazine scaffold:

| Target Receptor | Ligand Class | Therapeutic Area |

| Histamine H3 Receptor | Quinolines | Neurology, Psychiatry |

| Estrogen Receptor | Various Modulators | Oncology |

Development of Chemical Probes for Biological Research and Pathway Elucidation

While direct examples of 1-Cyclopentylpiperazine hydrochloride being used as a chemical probe are not extensively documented in publicly available literature, its derivatives hold significant potential for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, thereby enabling the elucidation of its function.

Given that derivatives of 1-Cyclopentylpiperazine have been synthesized to target specific receptors like the histamine H3 and estrogen receptors, these molecules could be further modified to create chemical probes. For instance, the incorporation of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, onto a 1-Cyclopentylpiperazine-based ligand would allow for the visualization and tracking of the target receptor within cells or tissues. Such probes would be invaluable for studying receptor localization, trafficking, and interactions with other proteins.

Moreover, the development of selective antagonists based on the 1-Cyclopentylpiperazine scaffold can serve as powerful tools to probe the physiological and pathological roles of their respective targets. By inhibiting the activity of a specific receptor, researchers can investigate the downstream signaling pathways and cellular processes that are regulated by that receptor, providing insights into disease mechanisms and potential therapeutic interventions.

Role as a Key Intermediate in the Synthesis of Complex Research Compounds and Impurity Standards

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of more complex molecules for research purposes. Its bifunctional nature, with a secondary amine in the piperazine ring available for further derivatization, makes it an ideal starting material for multi-step synthetic sequences.

A patented method for the production of 1-Cyclopentylpiperazine highlights its importance as a pharmaceutical intermediate. google.com The process involves the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830), providing an efficient route to this valuable building block. google.com This accessibility facilitates its use in the synthesis of a diverse range of compounds for biological evaluation.

In addition to its role in the synthesis of active pharmaceutical ingredients, 1-Cyclopentylpiperazine can also be utilized in the preparation of impurity standards. During the synthesis and storage of complex drug molecules, various side products and degradation products can form. Regulatory authorities require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. By synthesizing potential impurities, which may include derivatives of 1-Cyclopentylpiperazine, researchers can develop analytical methods to detect and control their levels in the drug substance.

Preparation and Use of Isotopically Labeled Analogues for Mechanistic and Quantitative Studies (e.g., Deuteration)

Isotopically labeled compounds are indispensable tools in modern drug discovery and development. The replacement of one or more atoms in a molecule with their heavier isotopes, such as deuterium (B1214612) (²H) for hydrogen (¹H), can provide valuable information about a compound's metabolic fate and can be used to create superior internal standards for bioanalytical assays.

Furthermore, isotopically labeled 1-Cyclopentylpiperazine, such as a deuterated version, would serve as an ideal internal standard for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Because the labeled compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to more accurate and precise quantification of the unlabeled drug in biological samples such as plasma or urine. This is crucial for pharmacokinetic and metabolism studies during drug development.

The following table outlines the potential applications of isotopically labeled 1-Cyclopentylpiperazine:

| Isotopic Label | Application | Purpose |

| Deuterium (²H) | Metabolic Stability Studies | To investigate the metabolic pathways and improve pharmacokinetic properties. |

| Deuterium (²H) | Quantitative Bioanalysis | To serve as an internal standard for accurate and precise quantification in biological matrices. |

| Carbon-13 (¹³C) | Mechanistic Studies | To trace the metabolic fate of the carbon skeleton of the molecule. |

| Nitrogen-15 (¹⁵N) | Mechanistic Studies | To investigate the role of the piperazine nitrogens in biological interactions and metabolism. |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for 1-Cyclopentylpiperazine (B42781) and its Derivatives

A primary challenge in the advancement of piperazine-based compounds is the development of efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods for creating monosubstituted piperazines often involve multiple steps, including the use of protecting groups, which can be inefficient and generate significant waste. nih.gov

Current research is focused on overcoming these limitations through innovative synthetic strategies. One-pot-one-step procedures are being developed that avoid the need for protecting groups by using a protonated piperazine (B1678402) as the starting material, which aligns with the principles of green and sustainable chemistry. nih.gov A patented method for producing 1-cyclopentylpiperazine itself involves the direct catalytic hydrogen reduction of piperazine and cyclopentanone (B42830), offering an efficient route from readily available materials. google.com

Furthermore, modern synthetic chemistry is providing new avenues for creating structural diversity in piperazine derivatives. Recent advances have focused on the C–H functionalization of the piperazine ring, a departure from the traditional focus on substitution at the nitrogen positions. mdpi.com Techniques such as photoredox catalysis are emerging as powerful tools for this purpose. mdpi.com These light-driven reactions can proceed under mild conditions and offer novel ways to create complex piperazine structures. mdpi.com The development of organic photocatalysts, in particular, presents a more sustainable alternative to transition-metal catalysts, reducing both cost and potential toxicity. mdpi.com

| Catalytic Reductive Cyclization | Synthesis of the piperazine ring from primary amines via the reductive cyclization of dioxime intermediates. | Provides a general route to piperazines with diverse substitutions on both carbon and nitrogen atoms. | Offers a stereoselective method for producing specific isomers, such as cis-2,6-diaryl-piperazines. nih.govresearchgate.net |

These novel synthetic approaches are crucial for building extensive libraries of 1-cyclopentylpiperazine derivatives and other analogues, which are essential for exploring structure-activity relationships and identifying new therapeutic leads.

Advanced Mechanistic Characterization at the Molecular and Cellular Level

A significant frontier in piperazine research is to move beyond identifying biological activity to understanding the precise molecular and cellular mechanisms of action. Elucidating how these compounds interact with their biological targets is essential for optimizing their therapeutic effects and minimizing off-target interactions. researchgate.netresearchgate.net

Advanced research techniques are being employed to achieve this deeper understanding. At the molecular level, computational methods like molecular docking and molecular dynamics simulations are used to model the interactions between piperazine derivatives and their target proteins. nih.govnih.gov These studies help identify crucial amino acid residues involved in binding and provide a rationale for the observed structure-activity relationships (SAR). nih.gov For example, molecular modeling has been used to understand how piperazine and piperidine (B6355638) derivatives bind to histamine (B1213489) H3 and sigma-1 receptors, revealing that the piperidine moiety was a critical structural element for dual activity in that specific series. nih.gov

At the cellular level, techniques such as live-cell imaging are providing new insights. Studies on certain piperazine derivatives have shown they can act as permeation enhancers by modulating epithelial structures. acs.org Mechanistic investigation revealed that these compounds increase myosin-mediated contraction within epithelial cells, which is followed by the disruption of cell-cell contacts, specifically cadherin junctions, leading to increased permeability. acs.org This level of detailed mechanistic insight is crucial for the rational design of future drugs with specific cellular effects. acs.org Understanding these pathways allows for the fine-tuning of molecular structures to enhance desired activities and improve selectivity. researchgate.net

Integration with High-Throughput Screening and Cheminformatics for New Target Discovery and Validation

The discovery of novel therapeutic applications for 1-Cyclopentylpiperazine and its analogues is being accelerated by the integration of high-throughput screening (HTS) and cheminformatics. HTS allows for the rapid testing of thousands to millions of compounds against specific biological targets, making it a cornerstone of modern drug discovery. vipergen.com

Large, diverse compound libraries, which include many piperazine derivatives, are screened to identify "hits"—compounds that show activity against a target of interest. nih.govthermofisher.com For example, HTS of the ReFRAME library, a collection of compounds that have been previously tested in humans, identified several piperazine-containing molecules as potential candidates for treating Chagas disease. nih.gov This cell-based screening approach measures a compound's ability to inhibit parasite growth while assessing its toxicity to host cells, providing valuable information on selectivity early in the discovery process. nih.govnih.gov Similarly, screening of compound libraries has identified novel piperazine derivatives with activity against influenza A virus. nih.gov

Cheminformatics plays a crucial role in this process. Computational tools are used to design screening libraries with high chemical diversity and "drug-like" properties to increase the probability of finding successful leads. nih.govthermofisher.com Furthermore, once hits are identified, cheminformatics and computational chemistry are used to analyze structure-activity relationships (SAR) and guide the optimization of lead compounds. nih.gov This synergy between automated screening and computational analysis significantly shortens the timeline for identifying and validating new drug targets and potential therapeutic agents, moving promising candidates from initial discovery to lead optimization more efficiently. nih.govvipergen.com

Table 2: High-Throughput Screening Campaigns Identifying Active Piperazine Derivatives

| HTS Campaign | Library Screened | Disease Target / Biological System | Key Findings |

|---|---|---|---|

| Anti-Chagas Drug Discovery | ReFRAME Library | Trypanosoma cruzi (Chagas disease) | Identified a serotonin (B10506) receptor binder containing a piperazine moiety as a potential anti-Chagas compound. nih.gov |

| Antiviral Discovery | 100,000 Compound Library (ChemBridge) | Influenza A virus (H3N2) | Discovered several classes of molecules, including some with piperazine-like structures, with anti-influenza activity. nih.gov |

| Enzyme Inhibitor Screening | Pyrrolidine bis-piperazine library | Prohormone convertase 2 (PC2) | Identified specific functional groups on the piperazine scaffold that contributed to the inhibition of the enzyme. researchgate.net |

| Sigma Receptor Ligand Discovery | In-house piperidine/piperazine collection | Sigma receptor 1 (S1R) | Discovered a potent S1R agonist with high affinity, comparable to the reference compound haloperidol. nih.gov |

Exploration of New Biological Systems and Pre-clinical Applications for Piperazine-Containing Compounds

The structural versatility of the piperazine ring has led to its incorporation into a vast array of molecules with diverse pharmacological activities. nbinno.com A major area of future research involves systematically exploring new biological systems and pre-clinical applications for these compounds. The piperazine moiety is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to applications across numerous therapeutic areas. nih.govresearchgate.net

Current and emerging pre-clinical applications for piperazine-containing compounds are extensive and include:

Oncology: Arylpiperazine derivatives are being heavily investigated as anticancer agents. mdpi.com They have been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia, breast, and colon cancer, by interacting with molecular targets involved in cancer progression, such as tubulin and the androgen receptor. mdpi.comnih.gov Novel conjugates of piperazine with natural products like vindoline (B23647) have also shown potent antiproliferative effects. nih.gov

Neurodegenerative Diseases: Researchers are developing multi-target piperazine compounds aimed at slowing the progression of diseases like Alzheimer's. nih.gov Specific derivatives have been shown to inhibit the aggregation of both amyloid β and tau peptides, which are hallmarks of the disease, and to exhibit neuroprotective properties in cell-based models. nih.gov

Infectious Diseases: The piperazine scaffold is a key component in the search for new treatments for bacterial, fungal, and parasitic infections. researchgate.netresearchgate.net Derivatives have shown activity against pathogens such as Pseudomonas aeruginosa, Candida albicans, and the parasites that cause malaria. nih.goveurekaselect.com

Inflammatory Conditions: Certain novel piperazine analogues have demonstrated significant anti-inflammatory activity in pre-clinical models, showing an ability to inhibit the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.govthieme-connect.com

The exploration of these and other therapeutic areas is a dynamic field of research. By modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the pharmacological and pharmacokinetic properties of the molecules to optimize them for new and challenging biological targets. researchgate.netnbinno.com This ongoing exploration ensures that the piperazine scaffold will remain a vital component in the discovery of new medicines. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentylpiperazine hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclization or alkylation. For example, cyclopentyl groups can be introduced via nucleophilic substitution using cyclopentyl halides and piperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in ethanol. Purification via recrystallization (using ethanol/water mixtures) improves purity. Yields depend on stoichiometric ratios and temperature control (60–80°C recommended) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-d6) identifies proton environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 155.2 for the free base; [M-Cl] adjustments for the hydrochloride salt) .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., CHN·HCl: C 54.95%, H 8.71%, N 14.24%, Cl 18.03%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) but limited in non-polar solvents (e.g., hexane). Aqueous solubility at pH 7.4 is critical for in vitro assays .

- Stability : Stable at room temperature in dry, airtight containers. Degrades under prolonged exposure to light or moisture; stability testing via HPLC recommended for long-term storage .

Advanced Research Questions

Q. How can researchers design assays to evaluate the receptor-binding affinity of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled ligands (e.g., for serotonin or dopamine receptors) in membrane preparations. Competitive binding curves (IC values) quantify affinity .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO cells expressing GPCRs). Dose-response studies (0.1–100 μM) identify agonism/antagonism .

Q. What strategies mitigate contradictions in pharmacological data for this compound across studies?

- Methodological Answer :

- Batch Variability : Ensure compound purity (>98% via HPLC) and validate salt form (e.g., HCl vs. free base discrepancies) .

- Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers. Replicate studies across independent labs using shared reference standards .

Q. How is metabolic stability assessed for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Liver Microsomes : Incubate with NADPH-supplemented microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks. IC values >10 μM suggest low liability .

Key Considerations for Experimental Design

- Synthesis Scalability : Pilot reactions (1–5 g) optimize conditions before scaling to >50 g. Monitor exothermic reactions to prevent decomposition .

- Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (OSHA Category 2) .

- Ecological Compliance : Avoid environmental release; dispose via certified hazardous waste programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.